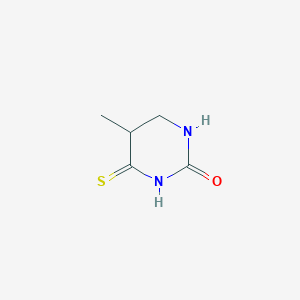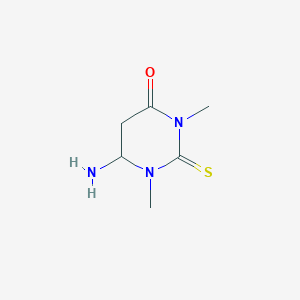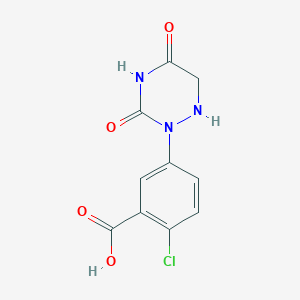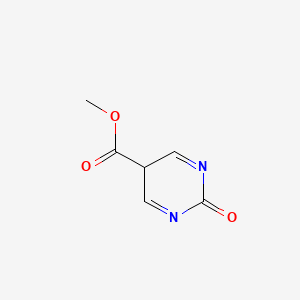
Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate is a heterocyclic compound that features a pyrazolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate typically involves the reaction of ethyl pyruvate with hydrazine derivatives under controlled conditions. One common method involves the use of (het)aroylhydrazones of ethyl pyruvates, which are subjected to the Hurd–Mori and Vilsmeier–Haack reaction conditions . These reactions are carried out in the presence of reagents such as thionyl chloride and phosphoryl trichloride, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to enhance synthetic efficiency and support green chemistry initiatives .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, docking analyses suggest that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s ability to interact with nucleic acids also suggests potential mechanisms involving DNA or RNA binding.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been extensively studied for their biological activities.
Pyrrolidine Derivatives: These compounds are widely used in medicinal chemistry and share structural features with Ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate.
Piperidine Derivatives: Another class of heterocyclic compounds with significant medicinal applications.
Uniqueness
This compound is unique due to its specific combination of a pyrazolidine ring fused with a pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
ethyl 4-pyridin-4-ylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-11(15)10-9(7-13-14-10)8-3-5-12-6-4-8/h3-6,9-10,13-14H,2,7H2,1H3 |
Clave InChI |
QSCWDBMSGHAFNR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(CNN1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346342.png)
![6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B12346345.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B12346352.png)
![(E)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12346358.png)
![[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12346360.png)


![2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12346375.png)


![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B12346391.png)
![3-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B12346394.png)
![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12346395.png)
![Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12346399.png)
